

Spectroscopic Profile of N,N-Dimethylethylenediamine: A Technical Guide

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Compound of Interest

Compound Name: **N,N-Dimethylethylenediamine**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dimethylethylenediamine**, a crucial building block in pharmaceutical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational resource for its characterization and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the molecular structure of **N,N-Dimethylethylenediamine**. The data presented here has been compiled from various spectroscopic databases and literature sources.

¹H NMR Data

The ¹H NMR spectrum of **N,N-Dimethylethylenediamine** exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for **N,N-Dimethylethylenediamine**

Protons	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	Integration
$-\text{N}(\text{CH}_3)_2$	2.23	s	6H
$-\text{CH}_2-\text{N}(\text{CH}_3)_2$	2.34	t	2H
$-\text{CH}_2-\text{NH}_2$	2.76	t	2H
$-\text{NH}_2$	1.40	s (broad)	2H

s = singlet, t = triplet

^{13}C NMR Data

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ^{13}C NMR Spectroscopic Data for **N,N-Dimethylethylenediamine**

Carbon Atom	Chemical Shift (δ) (ppm)
$-\text{CH}_2-\text{NH}_2$	41.8
$-\text{CH}_2-\text{N}(\text{CH}_3)_2$	58.9
$-\text{N}(\text{CH}_3)_2$	45.4

Infrared (IR) Spectroscopic Data

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **N,N-Dimethylethylenediamine** shows characteristic absorption bands for its amine and alkyl groups.

Table 3: Infrared (IR) Absorption Data for **N,N-Dimethylethylenediamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Strong, Broad	N-H stretch (primary amine)
2970 - 2800	Strong	C-H stretch (alkyl)
1650 - 1580	Medium	N-H bend (primary amine)
1470 - 1440	Medium	C-H bend (CH ₂)
1250 - 1020	Medium	C-N stretch
910 - 665	Strong, Broad	N-H wag (primary amine)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid amines such as **N,N-Dimethylethylenediamine**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **N,N-Dimethylethylenediamine** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (General):
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - ¹H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16.
 - Relaxation Delay: 1-2 seconds.

- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 128 or more, depending on the desired signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR).

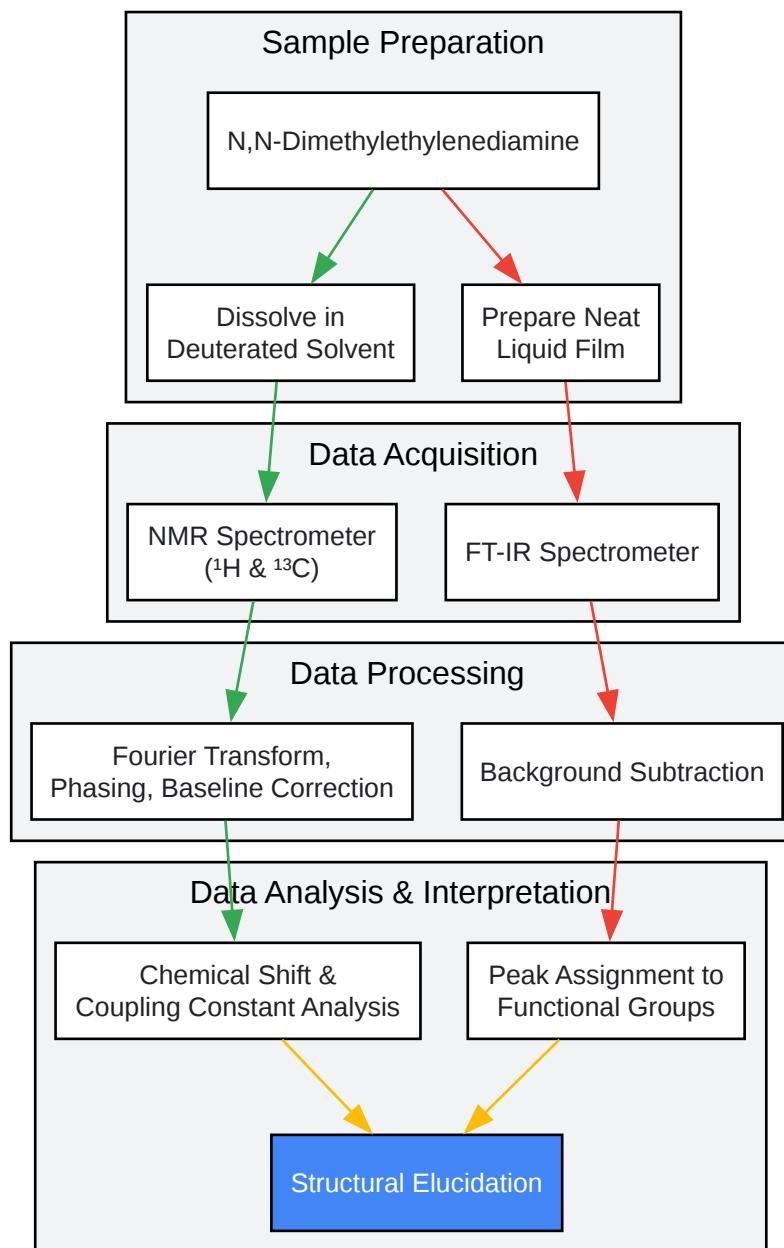
Infrared (IR) Spectroscopy (FT-IR)

- Sample Preparation (Neat Liquid):
 - Place a small drop of neat **N,N-Dimethylethylenediamine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Instrument Parameters (General):
 - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
 - Scan Range: Typically 4000 cm^{-1} to 400 cm^{-1} .
 - Number of Scans: 16-32 scans are usually sufficient.
 - Resolution: 4 cm^{-1} .
- Data Acquisition and Processing:

- Acquire a background spectrum of the clean, empty sample compartment.
- Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

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Caption: Workflow for Spectroscopic Analysis.

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